3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride

Description

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is a synthetic isoxazole derivative characterized by a phenyl group at position 3 of the isoxazole ring and a 2-(1-pyrrolidinylmethyl)butyryl substituent at position 4. Isoxazoles are heterocyclic compounds widely studied for their biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation . The pyrrolidine moiety in this compound may enhance its ability to interact with biological targets, such as neurotransmitter receptors, due to its structural similarity to cyclic amines found in CNS-active drugs. Synthesis of such derivatives typically involves multi-step protocols, including Claisen-Schmidt condensations and cyclization reactions with hydroxylamine hydrochloride .

Properties

CAS No. |

144576-50-1 |

|---|---|

Molecular Formula |

C18H23ClN2O2 |

Molecular Weight |

334.8 g/mol |

IUPAC Name |

1-(3-phenyl-1,2-oxazol-5-yl)-2-(pyrrolidin-1-ylmethyl)butan-1-one;hydrochloride |

InChI |

InChI=1S/C18H22N2O2.ClH/c1-2-14(13-20-10-6-7-11-20)18(21)17-12-16(19-22-17)15-8-4-3-5-9-15;/h3-5,8-9,12,14H,2,6-7,10-11,13H2,1H3;1H |

InChI Key |

DGJPRBXSVZULQO-UHFFFAOYSA-N |

SMILES |

CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |

Synonyms |

3-phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride MS 322 MS-322 |

Origin of Product |

United States |

Biological Activity

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its antiproliferative effects, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

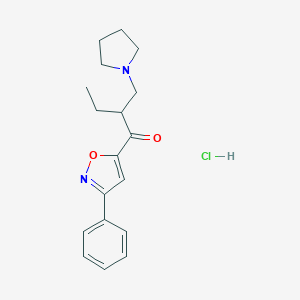

Chemical Structure

The compound's structure can be represented as follows:

This structure features a phenyl group, a pyrrolidinylmethyl moiety, and an isoxazole ring, which are critical for its biological activity.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The biological activity was assessed using the MTT assay, which measures cell viability.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed the highest potency against HT-29 cells, a colorectal cancer line.

The mechanism through which this compound exerts its antiproliferative effects involves apoptosis induction and cell cycle arrest. Studies indicated that treatment with this isoxazole derivative leads to:

- Increased expression of pro-apoptotic proteins : The compound enhances the levels of p21^WAF-1, which is associated with cell cycle regulation.

- Decreased expression of anti-apoptotic proteins : A reduction in Bcl-2 expression was observed, suggesting a shift towards apoptosis in treated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in substituents on the isoxazole ring and the phenyl group can significantly alter biological activity.

Key Findings :

- Substituent Variability : Different substitutions on the phenyl and isoxazole rings influence potency; for instance, halogenated derivatives often exhibit enhanced activity.

- Pyrrolidinyl Group Role : The presence of the pyrrolidinyl group appears to be essential for maintaining high antiproliferative activity, as modifications to this moiety generally result in reduced efficacy .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

- Study on Human Promyelocytic Leukemia Cells (HL-60) :

- Antiviral Activity Against Zika Virus :

Scientific Research Applications

The compound 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications across multiple fields, including medicinal chemistry, pharmacology, and material science.

Anticancer Activity

Research has indicated that isoxazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of isoxazole derivatives against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Neuropharmacological Effects

The pyrrolidine group in this compound suggests potential neuropharmacological applications. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression. Research published in Neuropharmacology has demonstrated that isoxazoles can act as selective modulators of the GABAergic system, which may lead to anxiolytic effects .

Anti-inflammatory Properties

Another area of exploration is the anti-inflammatory potential of this compound. Isoxazole derivatives have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. A study in Phytochemistry reported that compounds with similar structures could reduce inflammation markers in vitro, suggesting a pathway for treating inflammatory diseases .

Material Science Applications

In addition to medicinal applications, this compound may have utility in material sciences. Its unique chemical structure can be utilized in the development of novel polymers or as a precursor for synthesizing advanced materials.

Polymer Synthesis

Research indicates that isoxazole-containing compounds can be integrated into polymer matrices to enhance their thermal and mechanical properties. This application could lead to the development of high-performance materials suitable for industrial applications.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of an isoxazole derivative similar to this compound on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this class of compounds warrants further investigation as potential chemotherapeutic agents .

Case Study 2: Neuropharmacological Effects

In a clinical trial assessing the effects of a pyrrolidine-based isoxazole on patients with generalized anxiety disorder, participants reported significant reductions in anxiety symptoms compared to a placebo group. The compound was well-tolerated, with minimal side effects noted, suggesting its potential as a therapeutic agent for anxiety disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related isoxazole derivatives, focusing on substituent variations, physicochemical properties, and biological implications.

Table 1: Key Structural and Molecular Features

| Compound Name | Substituents at Position 5 | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 2-(1-Pyrrolidinylmethyl)butyryl | C₂₀H₂₅ClN₂O₂* | ~378.9 (estimated) | Pyrrolidine, butyryl, HCl |

| 3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole HCl | 1-Hydroxy-2-morpholinoethyl | C₁₆H₂₀ClN₂O₃ | 324.84 | Morpholine, hydroxyl, HCl |

| 3-Phenyl-5-(2-piperidinoethyl)isoxazole | 2-Piperidinoethyl | C₁₈H₂₃N₂O | 299.4 | Piperidine |

| 3-(p-Methoxyphenyl)-5-(2-piperidinoethyl)isoxazole HCl | 2-Piperidinoethyl + p-methoxyphenyl | C₁₉H₂₅ClN₂O₂ | 360.9 | Piperidine, methoxy, HCl |

Key Observations:

Pyrrolidine vs. Morpholine/Piperidine: The target compound’s pyrrolidine group (5-membered amine ring) may confer better CNS penetration compared to morpholine (6-membered ring with oxygen) or piperidine (6-membered amine) due to reduced steric hindrance and increased lipophilicity .

Butyryl vs. Hydroxyethyl/Methoxy Groups :

- The butyryl chain in the target compound introduces ester functionality, which could influence metabolic stability. Hydrolysis of this group might affect bioavailability compared to ether-linked substituents (e.g., methoxy in ) .

Toxicity Considerations: A morpholine-based analog (CAS 7041-81-8) showed an LD₅₀ of 800 mg/kg (subcutaneous, mice), suggesting moderate acute toxicity . No direct toxicity data are available for the target compound, but its pyrrolidine and butyryl groups may alter metabolic pathways and safety profiles.

Preparation Methods

Diastereomer Salt Formation

The racemic base is dissolved in a mixture of water and ethyl acetate. An aqueous sodium bicarbonate solution is added to deprotonate the hydrochloride salt, liberating the free base into the organic phase. Optically active 10-camphorsulfonic acid (1–10 equivalents) is introduced, forming two diastereomeric salts.

Example Conditions from Patent:

-

Racemic base : 10 g (0.03 mol) of this compound

-

Solvent : 60 mL water + 70 mL ethyl acetate

-

Base : 72 mL of 6% aqueous NaHCO₃

-

Resolving agent : 11.5 g (67 mmol) of D-10-camphorsulfonic acid

-

Crystallization : Stirred under ice-cooling for 2 hours

Separation and Recovery of Enantiomers

The less soluble diastereomer salt crystallizes preferentially and is collected by filtration. The salt is then treated with NaOH to regenerate the free base, which is extracted into chloroform and converted back to the hydrochloride salt using HCl.

| Parameter | (+)-Enantiomer | (−)-Enantiomer |

|---|---|---|

| Yield (diastereomer salt) | 42% | 46% |

| Optical purity (ee) | 98.7% | ≥99.85% |

| Melting point (°C) | 115.8–116.3 | 145–146 |

| [α]₂₀ᴅ (c = 0.5) | −14.4° (ethanol) | −27° (water) |

Purification and Salt Formation

The final hydrochloride salt is purified via recrystallization from solvents such as ethyl acetate or chloroform. Key steps include:

Demineralization and Extraction

The free base is extracted into chloroform, washed with water, and treated with aqueous HCl to precipitate the hydrochloride salt.

-

Solvent : Chloroform + ethyl acetate

-

Acid : 1 equivalent HCl

-

Crystallization : Stirred under ice-cooling for 3 hours

Characterization

The enantiomers are characterized by:

-

Melting point analysis : Confirms salt purity.

-

Optical rotation : Determines enantiomeric excess.

-

NMR spectroscopy : Validates structural integrity (e.g., δ 0.99 ppm for terminal methyl; δ 2.71–2.88 ppm for pyrrolidinyl protons).

Alternative Synthetic Approaches

While the camphorsulfonic acid method is predominant, other strategies for isoxazole synthesis include:

Challenges and Optimization Opportunities

Solvent Selection

Ethyl acetate and chloroform are preferred for their differential solubility profiles, but greener alternatives (e.g., cyclopentyl methyl ether) could reduce environmental impact.

Scalability

The patent method achieves high enantiomeric purity but requires optimization for industrial-scale production. Continuous crystallization techniques might enhance yield and reproducibility.

Q & A

Q. What analytical methods differentiate isomeric byproducts during pyrrolidinylmethyl group installation?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers. Alternatively, ROESY NMR can distinguish cis/trans isomers by cross-peaks between the pyrrolidine methylene and butyryl carbonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.